molecular formula C17H17ClN2O2 B1673072 JNJ-63533054

JNJ-63533054

Katalognummer: B1673072
Molekulargewicht: 316.8 g/mol
InChI-Schlüssel: MWDVCHRYCKXEBY-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12(13-6-3-2-4-7-13)20-16(21)11-19-17(22)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDVCHRYCKXEBY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Beschreibung

JNJ-63533054 (3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide) is a potent, selective, and orally bioavailable agonist of the orphan G protein-coupled receptor GPR139. It exhibits an EC50 of 16 nM for human GPR139, with comparable activity at rat (EC50 = 63 nM) and mouse (EC50 = 28 nM) orthologs . The compound demonstrates favorable pharmacokinetic (PK) properties, including blood-brain barrier (BBB) penetration (brain-to-plasma ratio = 1.2) and oral bioavailability, making it a promising candidate for central nervous system (CNS) disorders .

  • Alcohol Use Disorder: Reduces alcohol self-administration in alcohol-dependent rats dose-dependently .
  • Opioid Dependence: Suppresses morphine intake in morphine-dependent mice .
  • Locomotor Activity: Induces dose-dependent reductions in spontaneous locomotor activity (LMA) in rodents .

Structural studies reveal that this compound binds to the prototypical ligand pocket of GPR139, stabilizing active conformations that couple to Gq/11 and Gi proteins .

Vorbereitungsmethoden

Reductive Debromination

A critical step involves the reductive debromination of 4-bromo intermediates using palladium-catalyzed hydrogenation. Table 1 illustrates the conversion rates of substrate 4 over time, highlighting a 95% yield after 30.5 hours under optimized conditions.

Table 1: Conversion of Substrate 4 During Reductive Debromination

Reaction Time (h) Conversion (%)
1 12
2 17
3 23
5 34
21 88
30.5 >95

Data adapted from Royal Society of Chemistry supplementary materials.

The reaction proceeds via a palladium-on-carbon catalyst in a mixture of ethyl acetate and triethylamine, achieving complete dehalogenation while preserving the stereochemical integrity of the (S)-1-phenylethylamine moiety.

Amide Bond Formation and Purification

The final step involves coupling the debrominated benzamide with (S)-1-phenylethylamine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. Purification via column chromatography (silica gel, ethyl acetate/hexanes) yields this compound with ≥98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Radiosynthesis of [³H]-JNJ-63533054

To enable receptor binding studies, the tritiated form of this compound was synthesized via catalytic reduction of its brominated precursor. Moravek Biochemicals performed the radiosynthesis, substituting bromine with tritium at the 4-position of the naphthalene moiety. The resulting [³H]-JNJ-63533054 exhibited a specific activity of 24.7 Ci/mmol and radiochemical purity of 99.1%, validated by HPLC with radioactive flow detection.

Key Steps in Radiosynthesis:

  • Substrate Preparation: 3-Bromo-5-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide served as the precursor.
  • Tritium Incorporation: Catalytic reduction using tritium gas and palladium oxide achieved 67% isotopic enrichment at the target position.
  • Purification: Reverse-phase HPLC isolated the tritiated product, ensuring minimal isotopic dilution.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis under method A (C18 column, acetonitrile/water gradient) confirmed a retention time of 1.19 minutes for intermediate hydrazides, with baseline separation of byproducts. The final compound showed a single peak at 254 nm, corroborating its chemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, DMSO-d$$_6$$) revealed characteristic peaks for this compound:

  • δ 9.72 (s, 1H, NH hydrazide)
  • δ 7.67 (d, J = 8.4 Hz, 2H, aromatic protons)
  • δ 1.45 (d, J = 6.6 Hz, 3H, CH$$_3$$)

¹³C NMR further confirmed the carbonyl carbons at δ 167.2 (amide) and δ 170.1 (ketone).

Computational Modeling of Molecular Properties

Molecular Operating Environment (MOE) software predicted key descriptors for this compound, including a calculated logP (clogP) of 3.2 and aqueous solubility (logS) of -4.1, aligning with its observed cell penetrance and oral bioavailability. These parameters informed solvent selection for large-scale synthesis, with dimethyl sulfoxide (DMSO) and ethanol identified as optimal solvents (Table 2).

Table 2: Solubility of this compound

Solvent Max Conc. (mg/mL) Max Conc. (mM)
DMSO 31.68 100
Ethanol 6.34 20

Data sourced from Tocris Bioscience.

Scale-Up and Batch-Specific Considerations

Industrial-scale production at Janssen Research & Development employed continuous-flow reactors to maintain reaction efficiency at multi-gram scales. Critical quality attributes, including residual palladium (<10 ppm) and enantiomeric excess (>99%), were monitored via inductively coupled plasma mass spectrometry (ICP-MS) and chiral HPLC.

Analyse Chemischer Reaktionen

Arten von Reaktionen

JNJ 63533054 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation verschiedene sauerstoffhaltige Derivate liefern, während Reduktion hydrierte Derivate liefern kann.

Wissenschaftliche Forschungsanwendungen

Applications in Alcohol Addiction

1. Reduction of Alcohol Consumption:
Research has demonstrated that JNJ-63533054 can significantly reduce alcohol intake in alcohol-dependent rats. In a study where rats were subjected to chronic intermittent ethanol exposure, systemic administration of this compound (30 mg/kg) effectively reversed the escalation of alcohol self-administration without affecting water or saccharin intake . This specificity highlights its potential as a treatment for alcohol use disorder.

2. Mitigation of Withdrawal Symptoms:
In addition to reducing alcohol consumption, this compound has been shown to alleviate withdrawal-induced hyperalgesia (increased pain sensitivity) in alcohol-dependent rats. This effect was particularly pronounced when the compound was microinjected into the habenula, a brain region implicated in addiction and pain processing .

3. Targeting Compulsive Drinking:
The compound was particularly effective in subgroups of rats exhibiting compulsive drinking behavior, suggesting its utility in treating severe forms of alcohol dependence. In experiments where alcohol was adulterated with quinine (a bitter substance), high-compulsive rats continued to drink despite the unpleasant taste; however, treatment with this compound resulted in a significant reduction in their alcohol intake .

Behavioral Studies

In vivo studies have assessed the behavioral effects of this compound on anxiety and anhedonia. While some tests indicated minor anxiolytic effects at certain doses, the compound did not significantly alter behaviors associated with despair or learned helplessness . This suggests that while this compound may have potential benefits in modulating emotional states, its primary application remains focused on addiction-related behaviors.

Pharmacokinetics and Safety Profile

This compound demonstrates favorable pharmacokinetic properties, allowing for effective oral dosing. Studies have indicated that it penetrates the blood-brain barrier efficiently, which is crucial for its intended central nervous system effects . Importantly, early research suggests that activation of GPR139 by this compound does not produce significant side effects in non-dependent individuals, indicating a potentially safer profile compared to other addiction treatments .

Case Studies and Experimental Findings

Study Objective Findings
Liu et al. (2015)Characterization of this compoundHigh selectivity for GPR139; EC50 ~16 nMPromising candidate for further exploration in addiction models
Kononoff et al. (2018)Effects on alcohol-dependent ratsReduced alcohol intake; alleviated withdrawal symptomsSupports use as a therapeutic agent for alcohol dependence
George et al. (2018)Mechanism of action in compulsive drinkingDecreased drinking in high-compulsive rats; site-specific effectsHighlights potential for targeted addiction therapies

Wirkmechanismus

JNJ 63533054 exerts its effects by selectively activating the GPR139 receptor. This activation involves the binding of JNJ 63533054 to the receptor, leading to the activation of G protein pathways, primarily the Gq/11 pathway. This activation results in various physiological responses, including the modulation of locomotor activity and food intake .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profiles

Parameter JNJ-63533054 TAK-041 (NBI-1065846) Cmp1a (Lundbeck)
EC50 (Human GPR139) 16 nM (calcium mobilization) Not explicitly reported; similar potency Not explicitly reported
Selectivity >50-fold selectivity over GPR142 and 50 other targets Selective for GPR139 Selective for GPR139
In Vivo Effects Reduces alcohol/morphine intake, LMA Preclinical data limited; in clinical trials for schizophrenia Limited preclinical data
PK Properties Oral bioavailability, BBB penetration Favorable PK profile Not reported

Structural and Mechanistic Insights

  • Binding Pockets :

    • This compound : Occupies a hydrophobic pocket involving residues Phe109, His187, Trp241, and polar interactions with Asn271 and Arg244 . Mutations (e.g., W166ECL2A, W2416×48A) significantly reduce its efficacy .
    • TAK-041 : Shares the same binding site as this compound but forms weaker interactions with W166ECL2 and W2416×48, allowing retained activity despite these mutations .
    • Cmp1a : Binds similarly to this compound but is more sensitive to mutations at W166ECL2A and W2416×48A .
  • G Protein Coupling :

    • This compound activates both Gq/11 and Gi pathways, with cryo-EM structures showing distinct binding poses in nucleotide-free, GDP-, and GTP-bound states .
    • TAK-041 and Cmp1a primarily activate Gq/11, though detailed structural comparisons are lacking .

In Vivo Efficacy and Limitations

  • This compound: Strengths: Robust preclinical efficacy in addiction models and CNS penetration .
  • TAK-041 :
    • In Phase II trials for schizophrenia negative symptoms, suggesting distinct therapeutic applications .

Key Research Findings and Data Tables

Table 1: Pharmacokinetic Parameters of this compound in Rats

Parameter Value
Oral Cmax (10 mg/kg) 317 ng/mL (~1 µM)
Plasma t1/2 2.5 hours
Brain-to-Plasma Ratio 1.2
IV Clearance 53 mL/min/kg

Table 2: Functional Potency Across Species

Species EC50 (Calcium Mobilization)
Human 16 nM
Rat 63 nM
Mouse 28 nM

Biologische Aktivität

JNJ-63533054 is a selective agonist of the G protein-coupled receptor GPR139, which has garnered attention for its potential therapeutic applications in treating alcohol dependence and possibly other substance use disorders. This compound has been studied for its biological activity, particularly in relation to alcohol consumption behaviors and withdrawal symptoms in animal models.

GPR139 Activation

This compound acts as an agonist for GPR139, a receptor predominantly expressed in the brain. The activation of GPR139 by this compound has been linked to modulation of neurotransmitter systems involved in addiction and pain perception. The compound exhibits a high binding affinity for GPR139, with an EC50 of approximately 16 nM, demonstrating selectivity against a panel of other receptors .

Binding Studies

Recent studies have utilized cryo-electron microscopy to elucidate the binding dynamics of this compound with GPR139. The compound adopts different binding poses depending on the state of the receptor (GDP-bound or GTP-bound), which is crucial for understanding its mechanism of action and potential therapeutic effects .

Alcohol Dependence Studies

  • Reduction of Alcohol Self-Administration : Systemic administration of this compound at doses of 30 mg/kg significantly reduced alcohol self-administration in alcohol-dependent rats exhibiting compulsive drinking behavior. This effect was not observed at lower doses (10 mg/kg) and did not affect non-dependent rats .
  • Withdrawal-Induced Hyperalgesia : The compound also alleviated withdrawal-induced hyperalgesia, suggesting a role in pain modulation during withdrawal from alcohol. This effect was particularly pronounced in rats with high levels of compulsive drinking .
  • Site-Specific Effects : Microinjection studies revealed that this compound decreased alcohol intake when administered directly into the habenula, a brain region implicated in addiction, but not into other areas such as the interpeduncular nucleus .

Behavioral Assessments

Behavioral tests indicated that this compound did not significantly alter anxiety-like behaviors or overall activity levels in standard tests such as the elevated plus maze or marble burying test, suggesting a specific action on addiction-related behaviors rather than a broad sedative effect .

Summary of Key Findings

Study FocusFindings
Alcohol Self-Administration Reduced significantly at 30 mg/kg; no effect on non-dependent rats
Withdrawal Symptoms Decreased hyperalgesia during withdrawal phases; higher pain thresholds observed
Site-Specific Effects Effective when microinjected into the habenula; no effect when injected into other brain regions
Behavioral Effects No significant anxiolytic or sedative effects noted; specific to addiction-related behaviors

Q & A

Q. How do structural insights from cryo-EM studies inform GPR139 activation by this compound?

  • Methodological Answer : Analyze cryo-EM structures of GPR139-JNJ-63533054 complexes (e.g., PDB IDs under GDP/GTP-bound states). Focus on ligand-binding pockets involving residues like Tyr².⁶⁴ and Trp⁶.⁴⁸, which stabilize this compound through π-π stacking. Compare conformational changes in Gαq vs. Gαi coupling to explain biased signaling . Mutagenesis of key residues (e.g., ECL2 mutations) can validate binding dynamics .

Q. How to reconcile discrepancies in this compound's EC50 values across species (human vs. rodent GPR139)?

  • Methodological Answer : Perform species-specific receptor mutagenesis to identify divergent residues affecting potency. For example, rat GPR139 has a higher EC50 (63 nM) than human (16 nM) due to differences in transmembrane helix 3 . Use chimeric receptors or homology modeling to pinpoint critical regions. Validate functional responses via cAMP or IP1 accumulation assays .

Q. What statistical approaches are optimal for analyzing this compound's dose-dependent effects on alcohol self-administration?

  • Methodological Answer : Employ a within-subjects design with repeated-measures ANOVA (e.g., F(4,64) = 16.92 for alcohol-dependent rats). Use Newman-Keuls post hoc tests to compare doses (e.g., 30 mg/kg reduces lever presses by 50%, p = 0.01). Stratify data by compulsive behavior (high vs. low responders) using Cohen’s d to assess effect sizes .

Q. How can this compound's effects on pain thresholds be mechanistically linked to GPR139 signaling in the habenula?

  • Methodological Answer : Combine intra-habenular microinjections (0.25 µg/0.5 µl) with von Frey filament testing. Use a between-subjects design (n = 8–9) and t-tests to compare withdrawal thresholds (e.g., t(15) = 2.943, p = 0.0101). Pair this with qPCR or immunohistochemistry to measure GPR139 expression in habenular circuits .

Q. What strategies mitigate confounding variables when studying this compound in chronic alcohol exposure models?

  • Methodological Answer : Control for tolerance by standardizing vapor chamber exposure (e.g., 14 hrs/day for 8 weeks) and BAL monitoring (target: 175–250 mg/dL). Use saccharin self-administration as a negative control (F(3,24) = 0.1766, p = 0.9112) to confirm specificity for alcohol-related behaviors .

Methodological Optimization Questions

Q. How to validate GPR139's endogenous ligand hypotheses while using this compound as a tool compound?

  • Methodological Answer : Compete [³H]-JNJ-63533054 binding with putative ligands (e.g., L-Trp or L-Phe) in heterologous cells expressing GPR139. Calculate Ki values via Cheng-Prusoff equation (e.g., L-Trp Ki = 738 ± 64 µM). Use CRISPR-Cas9 knockout models to confirm GPR139-dependent effects .

Q. What in vitro-in vivo correlation (IVIVC) strategies improve translational predictability for this compound?

  • Methodological Answer : Develop PBPK models using rat PK data (t½ = 2.5 hrs) and human hepatocyte clearance assays. Incorporate brain penetration metrics (e.g., logBB = 0.08) to predict CNS exposure. Validate with microdialysis in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.